3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one
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Overview
Description
3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with an oxazepane moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrimidine Ring: Starting from a suitable precursor like 3-methylpyrimidine, various functional groups can be introduced through substitution reactions.
Oxazepane Ring Formation: The oxazepane ring can be formed by cyclization reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the methyl group or the oxazepane ring.
Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.
Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-methylpyrimidin-4(3H)-one: Lacks the oxazepane ring.
6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one: Lacks the methyl group.
Uniqueness
The presence of both the methyl group and the oxazepane ring in 3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
IUPAC Name |
3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-12-8-11-9(7-10(12)14)13-3-2-5-15-6-4-13/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQGIWKLISRJCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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